molecular formula C16H21N3O4S B1671483 Epicillin CAS No. 26774-90-3

Epicillin

Cat. No.: B1671483
CAS No.: 26774-90-3
M. Wt: 351.4 g/mol
InChI Key: RPBAFSBGYDKNRG-NJBDSQKTSA-N
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Description

Epicillin is a penicillin antibiotic that belongs to the class of aminopenicillins. It is structurally related to ampicillin and is known for its broad-spectrum antibacterial activity. This compound is not approved by the FDA for use in the United States . It is used to treat various bacterial infections by inhibiting the synthesis of bacterial cell walls.

Preparation Methods

Epicillin is synthesized through a series of chemical reactions starting from the penicillin core structure. The synthetic route involves the acylation of the penicillin nucleus with a specific side chain to form this compound. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Epicillin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert this compound into different reduced forms. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or nucleophiles.

    Hydrolysis: this compound can be hydrolyzed to break down into its constituent parts.

Scientific Research Applications

Epicillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of penicillin derivatives.

    Biology: Employed in research to understand bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by penicillin-resistant strains.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Epicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell wallsThis binding inhibits the final stages of cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are crucial for maintaining the integrity of the bacterial cell wall.

Comparison with Similar Compounds

Epicillin is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique side chain and its specific activity profile make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

26774-90-3

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1

InChI Key

RPBAFSBGYDKNRG-NJBDSQKTSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C

Appearance

Solid powder

Key on ui other cas no.

26774-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(D-2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
Dexacillin
dihydroampicillin
epicillin
Spectacillin
SQ 11,302
SQ-11,302

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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